![molecular formula C17H19ClN4O5S B2986020 N1-(2-(3-氯苯基)-5,5-二氧化-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-N2-(1-羟基丁-2-基)草酰胺 CAS No. 899962-32-4](/img/structure/B2986020.png)
N1-(2-(3-氯苯基)-5,5-二氧化-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-N2-(1-羟基丁-2-基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide” is a complex organic molecule. It has a molecular formula of C19H18ClN3O4 and a molecular weight of 387.82 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazole ring attached to a thieno ring, both of which are nitrogen-containing heterocycles. The pyrazole ring is further substituted with a chlorophenyl group and an oxalamide group .科学研究应用
分子相互作用研究
类似化合物的显著应用之一涉及与特定受体的分子相互作用的研究,为治疗目的选择性拮抗剂的设计提供见解。例如,拮抗剂化合物与 CB1 大麻素受体的分子相互作用已被研究,以了解构象偏好和结合模式,有助于为受该受体调节的疾病开发更有效和选择性的候选药物 (J. Shim 等,2002)。
抗病毒和细胞毒活性
另一个应用领域是基于吡唑和异恶唑骨架的杂环化合物的合成和评估,以了解其抗病毒和细胞毒活性。研究已经发现对病毒(例如单纯疱疹病毒)具有显着活性的化合物,以及可用于开发新的抗病毒剂和癌症治疗剂的细胞毒特性 (K. Dawood 等,2011)。
抗肿瘤剂
含有噻吩部分的化合物已被合成并评估其抗肿瘤活性。这项研究已经确定了针对特定癌细胞系的有效的抗肿瘤剂,突出了这些化合物在癌症治疗中的潜力 (Sobhi M. Gomha 等,2016)。
结构表征和分析
新化合物的结构表征和分析对于了解其性质和潜在应用至关重要。涉及 X 射线晶体学、核磁共振波谱和理论计算的研究有助于阐明这些化合物的分子结构、立体化学和电子性质,为在材料科学和药物设计中的进一步应用奠定基础 (M. Jimeno 等,2003)。
作用机制
Target of Action
Similar compounds have been found to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .
Mode of Action
The compound’s mode of action involves interaction with its targets, leading to changes in the function of these channels. This can affect the propagation of electrical signals in neurons, potentially leading to various physiological effects .
Biochemical Pathways
The interaction with sodium and calcium channels suggests that it may influence pathways related to neuronal signaling and neurotransmission .
Result of Action
Given its potential interaction with neuronal channels, it may influence neuronal activity and signaling .
属性
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-hydroxybutan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O5S/c1-2-11(7-23)19-16(24)17(25)20-15-13-8-28(26,27)9-14(13)21-22(15)12-5-3-4-10(18)6-12/h3-6,11,23H,2,7-9H2,1H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJBGBSZIACPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。